(S)-Volinanserin

Beschreibung

VOLINANSERIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

blocks 3,4-methylenedioxymethamphetamine (MDMA)-stimulated dopamine synthesis in vivo without affecting basal synthesis

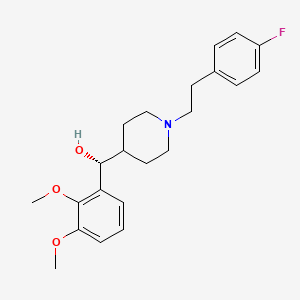

Structure

3D Structure

Eigenschaften

IUPAC Name |

(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTGXYRHXAGCFP-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047363 | |

| Record name | Volinanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139290-65-6 | |

| Record name | (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Volinanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139290656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Volinanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Volinanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOLINANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW71EE171J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Volinanserin: A Comprehensive Technical Guide to its 5-HT2A Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A receptor (5-HT2A).[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the 5-HT2A receptor. The document details the quantitative pharmacology of this compound, outlines the experimental protocols used to characterize its activity, and illustrates the key signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of 5-HT2A antagonists.

Introduction to this compound and the 5-HT2A Receptor

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes within the central nervous system.[2] Activation of the 5-HT2A receptor by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), initiates a signaling cascade that modulates neuronal activity, perception, cognition, and mood.[3] Dysregulation of the 5-HT2A receptor system has been implicated in various neuropsychiatric disorders, including schizophrenia, depression, and insomnia.[2][4]

This compound has been extensively utilized as a research tool to probe the function of the 5-HT2A receptor due to its high selectivity.[1] It has also been investigated in clinical trials for its potential therapeutic effects in treating conditions such as schizophrenia and insomnia, although it has not been marketed for these indications.[1][5] The primary mechanism underlying its therapeutic potential is its ability to block the effects of serotonin at the 5-HT2A receptor, thereby modulating downstream signaling pathways.

Quantitative Pharmacology of this compound

The interaction of this compound with the 5-HT2A receptor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |

| 5-HT2A | This compound | 0.36 | Not Specified | Radioligand Binding | [6][7] |

| 5-HT2A | [3H]MDL 100907 | ~0.3 | Rat | Radioligand Binding | [8] |

Table 2: Receptor Selectivity of Volinanserin

| Receptor | Selectivity (fold) over 5-HT2A | Reference |

| 5-HT1c | 300 | [6][7] |

| alpha-1 adrenergic | 300 | [6][7] |

| Dopamine D2 | 300 | [6][7] |

| 5-HT2C | ~300 | [9] |

Table 3: Functional Antagonism of this compound

| Assay | Agonist | Antagonist | AD50 (mg/kg) | Species | Model | Reference |

| Head-Twitch Response | DOI (1.0 mg/kg) | Volinanserin | 0.0062 | Mouse | In vivo | [10] |

| Intracranial Self-Stimulation | DOI (1.0 mg/kg) | Volinanserin | 0.0040 | Rat | In vivo | [10] |

| Head-Twitch Response | LSD (0.32 mg/kg) | Volinanserin | 0.00047 | Mouse | In vivo | [10] |

Mechanism of Action: 5-HT2A Receptor Antagonism

This compound acts as a competitive antagonist at the 5-HT2A receptor. This means that it binds to the same site as the endogenous agonist, serotonin, but does not activate the receptor. By occupying the binding site, this compound prevents serotonin from binding and initiating the downstream signaling cascade. Some studies also suggest that volinanserin may act as an inverse agonist, meaning it can reduce the basal or constitutive activity of the receptor in the absence of an agonist.[9]

The 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is primarily coupled to the Gq/G11 family of G-proteins.[3] Upon activation by an agonist like serotonin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3]

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[11]

The increase in intracellular Ca2+ and the activation of PKC lead to a cascade of downstream cellular responses, including the modulation of ion channel activity, gene expression, and neurotransmitter release.

dot

Caption: 5-HT2A Receptor Signaling Pathway and the Antagonistic Action of this compound.

Therapeutic Implications of 5-HT2A Antagonism in Insomnia

The therapeutic rationale for using 5-HT2A antagonists like volinanserin for the treatment of insomnia is based on their ability to increase slow-wave sleep (deep sleep) and reduce nighttime awakenings.[12] Serotonin, acting through 5-HT2A receptors, is involved in promoting wakefulness and suppressing slow-wave sleep.[4] By blocking these receptors, volinanserin is thought to disinhibit the processes that promote deep, restorative sleep. Clinical trials have investigated the efficacy of volinanserin in patients with sleep maintenance insomnia.[13][14]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of this compound.

5-HT2A Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor.

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by a test compound.

Materials:

-

Membrane preparation from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[15]

-

Radioligand: [3H]Ketanserin or another suitable 5-HT2A radioligand.[16]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM ketanserin).

-

Test compound (e.g., this compound) at various concentrations.

-

96-well filter plates (e.g., GF/B or GF/C).[17]

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[18]

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter plate.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

dot

Caption: Experimental Workflow for a 5-HT2A Receptor Radioligand Binding Assay.

Serotonin-Induced Calcium Influx Assay

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium triggered by a 5-HT2A receptor agonist.

Objective: To determine the potency (IC50) of a test compound in blocking agonist-induced calcium mobilization.

Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[19]

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 4).[19]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

5-HT2A receptor agonist (e.g., serotonin).

-

Test compound (e.g., this compound).

-

A fluorescence plate reader capable of kinetic reads (e.g., FLIPR).

Procedure:

-

Plate the 5-HT2A expressing cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.[20]

-

Wash the cells with assay buffer to remove any extracellular dye.

-

Add the test compound at various concentrations to the wells and incubate for a predetermined time to allow for receptor binding.

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add the 5-HT2A agonist to all wells to stimulate the receptor and initiate calcium release.

-

Immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

Caption: Experimental Workflow for a Serotonin-Induced Calcium Influx Assay.

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT2A receptor. Its high potency and selectivity make it an ideal antagonist for both in vitro and in vivo investigations. The data and protocols presented in this guide provide a comprehensive overview of the mechanism of action of this compound and serve as a resource for researchers in the field of neuroscience and drug discovery. Understanding the intricate details of how compounds like this compound interact with their targets is crucial for the development of novel therapeutics for a range of neuropsychiatric disorders.

References

- 1. Volinanserin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. tandfonline.com [tandfonline.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inverse agonists of the 5-HT2A receptor reduce nicotine withdrawal signs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. Hypnotic - Wikipedia [en.wikipedia.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 17. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. volinanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Electrophysiology | Thermo Fisher Scientific - HK [thermofisher.com]

The Selectivity Profile of (S)-Volinanserin: A Technical Guide for Researchers

(S)-Volinanserin , also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. Its remarkable affinity and selectivity have established it as a critical tool in neuroscience research and as a candidate for various therapeutic applications. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway.

Quantitative Selectivity Profile

This compound exhibits sub-nanomolar affinity for the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors. This high degree of selectivity is crucial for its specific pharmacological effects.

Table 1: Binding Affinity of this compound for Serotonin and Other Receptors

| Receptor Subtype | Species | Ki (nM) | Fold Selectivity vs. 5-HT2A | Reference |

| 5-HT2A | Human | 0.14 - 0.19 (Kd) | - | [1] |

| Rat | 0.36 | - | [2] | |

| Rat | 0.56 (KD) | - | [3] | |

| 5-HT1A | Rat | >10,000 | >18,000x | [3][4] |

| 5-HT1C (now 5-HT2C) | Rat | >108 | >300x | [2] |

| 5-HT2C | Human | - | >100x | [5] |

| α1-Adrenergic | Rat | >108 | >300x | [2] |

| Dopamine D2 | Rat | >108 | >300x | [2] |

| Sigma | Rat | - | >100x | [6] |

| Kappa Opioid | Human | 102.71 | ~285x | [4] |

| Mu Opioid | Human | 132.48 | ~368x | [4] |

Note: Ki values represent the inhibition constant, indicating the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies higher binding affinity. Kd represents the equilibrium dissociation constant.

Table 2: Functional Antagonist Potency of this compound

| Assay | Cell Line | Agonist | IC50 (nM) | Reference |

| 5-HT-stimulated inositol (B14025) phosphate (B84403) accumulation | NIH 3T3 cells (rat 5-HT2A receptor) | 5-HT | Sub-nanomolar | [6] |

Note: IC50 represents the concentration of an antagonist that inhibits the response to an agonist by 50%.

Experimental Protocols

The characterization of this compound's selectivity profile relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes prepared from CHO-K1 cells stably transfected with the human 5-HT2A receptor, or rat cortical homogenates.[3][7]

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 µM Ketanserin).[9]

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]

-

Filtration System: 96-well filter plates (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).[10][11]

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.[10] On the day of the assay, thaw and resuspend the membranes in the final assay buffer.[10]

-

Assay Setup: In a 96-well plate, combine the receptor preparation, the radioligand at a fixed concentration (e.g., 0.5 nM), and varying concentrations of the test compound this compound).[3][10]

-

Incubation: Incubate the plates at 37°C for 15-20 minutes to reach equilibrium.[3][11]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration onto the filter plates. This separates the bound from the free radioligand. Wash the filters with ice-cold wash buffer.[10]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Calcium Mobilization Assay

This functional assay measures a compound's ability to antagonize the downstream signaling of a Gq-coupled receptor, such as the 5-HT2A receptor.

Objective: To determine the functional potency (IC50) of this compound in blocking 5-HT-induced calcium release.

Materials:

-

Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.[12]

-

Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent probe.[13]

-

Agonist: Serotonin (5-HT).

-

Antagonist: this compound.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES and BSA.[14]

-

Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR).[13]

Procedure:

-

Cell Seeding: Seed the cells in black-walled, clear-bottom 96-well plates and grow to confluence.[14]

-

Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. The dye will enter the cells and become activated.[14][15]

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate to allow the antagonist to bind to the receptors.[12]

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. The instrument will inject a fixed concentration of the agonist (5-HT) into the wells while simultaneously measuring the change in fluorescence intensity over time.[13]

-

Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium concentration. Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.

5-HT2A Receptor Signaling Pathway

This compound acts as an antagonist at the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[9][16] Binding of an agonist (like serotonin) to the receptor initiates a cascade of intracellular events. This compound blocks this initiation step.

The key steps in the Gq/11 signaling cascade are:

-

Receptor Activation: An agonist binds to the 5-HT2A receptor.

-

G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.[17]

-

PLC Activation: The activated Gαq subunit dissociates and activates Phospholipase C (PLC).[16]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16]

-

Downstream Effects:

These signaling events lead to a variety of cellular responses.

References

- 1. [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. volinanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]

Chemical structure and synthesis of (S)-Volinanserin

An In-depth Technical Guide to the Chemical Structure and Synthesis of (S)-Volinanserin

Introduction

This compound, also known as MDL 100,907, is a potent and highly selective antagonist of the 5-HT2A serotonin (B10506) receptor.[1][2][3] It has been a valuable tool in scientific research for investigating the function of the 5-HT2A receptor and was clinically tested for its potential as an antipsychotic, antidepressant, and treatment for insomnia, although it was never brought to market.[1] This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is the (S)-enantiomer of the racemic compound Volinanserin. The active enantiomer, however, is the (R)-(+)-enantiomer.[4] Below is a summary of its key chemical properties.

| Property | Value |

| IUPAC Name | (S)-(2,3-dimethoxyphenyl)(1-(2-(4-fluorophenyl)ethyl)piperidin-4-yl)methanol |

| Synonyms | (S)-MDL 100,907, (S)-M 100907 |

| CAS Number | 175673-57-1 |

| Chemical Formula | C22H28FNO3 |

| Molecular Weight | 373.47 g/mol [1] |

| Appearance | Crystalline solid[5] |

| Solubility | Soluble in ethanol (B145695) (~20 mg/ml), DMSO (~15 mg/ml), and DMF (~25 mg/ml). Sparingly soluble in aqueous buffers.[5] |

Synthesis of this compound

The synthesis of Volinanserin is a multi-step process that can be adapted to produce the specific (S)-enantiomer through chiral resolution. One common synthetic route begins with ethyl isonipecotate.[1]

Experimental Protocol for the Synthesis of Racemic Volinanserin

-

Boc Protection of Ethyl Isonipecotate: Ethyl isonipecotate is protected with a di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to yield ethyl N-Boc-4-piperidinecarboxylate.[1]

-

Formation of the Weinreb Amide: The resulting ester undergoes an ester-amide interchange with N,O-dimethylhydroxylamine hydrochloride using a coupling agent like carbonyldiimidazole (CDI) to form 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine.[1][4]

-

Weinreb Ketone Synthesis: A Weinreb ketone synthesis is performed by reacting the amide with the lithium salt of 1,2-dimethoxybenzene (B1683551) to produce 1-Boc-4-(2,3-dimethoxybenzoyl)piperidine.[1][4]

-

Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to give (2,3-dimethoxyphenyl)-piperidin-4-ylmethanone.[1][4]

-

Reduction of the Ketone: The ketone is reduced to a racemic alcohol, (2,3-dimethoxyphenyl)-piperidin-4-ylmethanol, using a reducing agent like sodium borohydride.[1][4]

-

N-Alkylation: The secondary nitrogen of the piperidine (B6355638) ring is alkylated via an SN2 reaction with 4-fluorophenethyl bromide to yield racemic Volinanserin.[1]

Chiral Resolution

To obtain this compound, a chiral resolution of an intermediate is performed. The racemic alcohol intermediate, (2,3-dimethoxyphenyl)-piperidin-4-ylmethanol, can be resolved using a chiral acid, such as (R)-mandelic acid.[4] The diastereomeric salts are then separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the free (S)-alcohol, which is then carried forward to the final N-alkylation step to yield this compound. The choice of solvent for crystallization is crucial for obtaining a good yield of the resolved salt.[4]

Mechanism of Action and Signaling Pathway

Volinanserin acts as a selective antagonist at the 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq/11 signaling pathway.[6] Upon binding of the endogenous ligand serotonin (5-HT), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the 5-HT2A receptor, Volinanserin inhibits these downstream signaling events.[6]

Pharmacological Data

Volinanserin exhibits high affinity and selectivity for the 5-HT2A receptor.

| Receptor/Transporter | Ki (nM) |

| 5-HT2A | 0.36[2][3] |

| 5-HT2C | 88[7] |

| α1-adrenergic | 128[7] |

| Dopamine D2 | >100 |

Experimental Workflow Example: In Vivo Locomotor Activity Assay

The following workflow describes a typical experiment to assess the effect of this compound on d-amphetamine-stimulated locomotor activity in mice.[2]

Synthesis Pathway Overview

The following diagram illustrates the key steps in the synthesis of racemic Volinanserin.

References

- 1. Volinanserin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. caymanchem.com [caymanchem.com]

In-depth Technical Guide: The Binding Affinity of (S)-Volinanserin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Volinanserin, with a specific focus on the (S)-enantiomer. It includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support advanced research and drug development efforts.

Core Topic: Binding Affinity (Ki) of (S)-Volinanserin

This compound is one of the two stereoisomers of the compound commonly known as MDL 100,907. The other, the R-(+)-enantiomer, is referred to as Volinanserin and is recognized as the more pharmacologically active form.[1] Extensive research has characterized Volinanserin (the R-enantiomer) as a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[2][3]

The widely reported sub-nanomolar affinity for MDL 100,907 is attributed to its R-(+)-enantiomer, Volinanserin.

Data Presentation: Quantitative Binding Affinity

The following tables summarize the binding affinities (Ki) of Volinanserin (R-(+)-enantiomer) and related compounds for the 5-HT2A receptor and other relevant receptors.

Table 1: Binding Affinity of Volinanserin (R-(+)-enantiomer) for the 5-HT2A Receptor

| Compound | Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| Volinanserin (MDL 100,907) | 5-HT2A | [3H]MDL 100,907 | Rat Cortical Homogenates | 0.56 (Kd) | [2] |

| Volinanserin (MDL 100,907) | 5-HT2A | [11C]MDL 100,907 | In vitro | 0.2 | [4] |

| Volinanserin (MDL 100,907) | 5-HT2A | N/A | N/A | 0.36 | [3][5] |

| Volinanserin (MDL 100,907) | 5-HT2A | [3H]MDL 100,907 | Human and Monkey Brain | 0.14-0.19 (Kd) | [6] |

Table 2: Selectivity Profile of Volinanserin (R-(+)-enantiomer)

| Receptor | Ki (nM) | Fold Selectivity vs. 5-HT2A (using Ki ≈ 0.36 nM) |

| 5-HT1C | >100 | >277 |

| α1-adrenergic | >100 | >277 |

| Dopamine D2 | >100 | >277 |

Note: The selectivity is reported to be over 100-fold for a range of other receptors.[3]

Experimental Protocols

The determination of the binding affinity (Ki) of a compound like Volinanserin for the 5-HT2A receptor is typically achieved through a competitive radioligand binding assay. Below is a detailed methodology based on established protocols.

Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

1. Membrane Preparation:

-

From Cultured Cells (e.g., HEK293 or CHO cells stably expressing human 5-HT2A receptors):

-

Culture cells to 70-90% confluency.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells and centrifuge at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, supplemented with protease inhibitors).[7]

-

Homogenize the cells on ice using a mechanical homogenizer.[7]

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to remove nuclei and cell debris.[7]

-

Transfer the supernatant to a fresh tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.[7]

-

Wash the membrane pellet with homogenization buffer and repeat the high-speed centrifugation.[7]

-

Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose) and store in aliquots at -80°C.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

-

From Tissue (e.g., Rat Frontal Cortex):

-

Dissect the tissue of interest on ice.

-

Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

-

Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.

-

Determine the protein concentration.

-

2. Radioligand Binding Assay (96-well plate format):

-

Prepare Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.

-

Radioligand: [3H]Ketanserin or [3H]MDL 100,907 at a final concentration close to its Kd (e.g., 0.5 - 2 nM).

-

Unlabeled Ligand for Non-specific Binding: A high concentration (e.g., 1-10 µM) of a known 5-HT2A antagonist like spiperone (B1681076) or unlabeled Volinanserin.

-

Test Compound (this compound): Prepare serial dilutions over a wide concentration range (e.g., 10^-11 M to 10^-5 M).

-

-

Assay Setup (in triplicate):

-

Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding Wells: Add the unlabeled ligand, radioligand, and membrane preparation.

-

Competition Wells: Add the test compound dilutions, radioligand, and membrane preparation.

-

The final assay volume is typically 250 µL per well.[8]

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 15-60 minutes).[2]

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C or GF/B), pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filters.

-

Add scintillation cocktail to each filter.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound (this compound).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Signaling Pathways

This compound, as an antagonist at the 5-HT2A receptor, blocks the downstream signaling cascades initiated by the binding of the endogenous agonist, serotonin (5-HT). The primary signaling pathway involves the Gq protein, leading to the activation of phospholipase C. A secondary pathway involving β-arrestin is also recognized.

Caption: 5-HT2A Receptor Gq-Mediated Signaling Pathway.

Caption: 5-HT2A Receptor β-Arrestin-Mediated Pathway.

Experimental Workflow

The following diagram illustrates the workflow for the competitive radioligand binding assay described in the protocol section.

Caption: Workflow for Competitive Radioligand Binding Assay.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MDL 100907 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Pharmacological Properties of MDL 100,907 for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL 100,907, also known as Volinanserin, is a potent and highly selective serotonin (B10506) 5-HT2A receptor antagonist.[1][2] Its chemical name is R-(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidine-methanol.[1][3] This compound has been instrumental in neuroscience research for investigating the physiological and pathological roles of the 5-HT2A receptor.[2] Due to its high selectivity, MDL 100,907 serves as a crucial tool for elucidating the receptor's involvement in various brain functions and its implications in neuropsychiatric disorders such as schizophrenia and depression.[3][4][5] Although it was investigated in clinical trials as a potential antipsychotic, it was never brought to market.[2] This guide provides a comprehensive overview of its pharmacological properties, experimental applications, and the underlying mechanisms of action.

Pharmacodynamics

The primary mechanism of action of MDL 100,907 is its high-affinity, selective antagonism of the 5-HT2A receptor.[1][3] This property has been consistently demonstrated across a range of in vitro and in vivo studies.

Binding Profile and Selectivity

MDL 100,907 exhibits sub-nanomolar affinity for the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors.[1][3][6] This high degree of selectivity makes it an exceptional tool for isolating the effects of 5-HT2A receptor blockade. Radioligand binding studies using [3H]MDL 100,907 have confirmed its high affinity and specificity in rat, monkey, and human brain tissues.[6][7]

| Parameter | Receptor | Value | Species/Tissue | Reference |

| Ki | 5-HT2A | 0.36 nM | - | [1] |

| Kd | 5-HT2A | 0.56 nM | Rat Cortical Homogenates | [6] |

| Kd | 5-HT2A | 0.3 nM | Rat Brain | [8] |

| Kd | 5-HT2A | 0.14-0.19 nM | Human Brain | [7] |

| Kd | 5-HT2A | 0.16-0.19 nM | Monkey Brain | [7] |

| IC50 | 5-HT2A | 3.3-5.1 nM | - | [1] |

| EC50 | NMDA-induced response potentiation | 14 nmol/L | Rat Medial Prefrontal Cortex | [9] |

Table 1: In Vitro Binding and Functional Parameters of MDL 100,907.

Functional Activity

Functionally, MDL 100,907 acts as a potent 5-HT2A antagonist. In vitro, it effectively reverses 5-HT-stimulated inositol (B14025) phosphate (B84403) accumulation in cells transfected with the rat 5-HT2A receptor, demonstrating its ability to block the Gq/11 signaling pathway typically activated by serotonin at this receptor.[3][10]

Neurochemical and Electrophysiological Effects

MDL 100,907 significantly modulates key neurotransmitter systems implicated in psychiatric disorders, most notably the dopamine (B1211576) and glutamate (B1630785) systems.

Modulation of the Dopaminergic System

A key finding in the pharmacology of MDL 100,907 is its ability to increase dopamine efflux, particularly in the medial prefrontal cortex (mPFC).[4] This effect is thought to be mediated by the blockade of inhibitory 5-HT2A receptors, leading to a disinhibition of dopamine release.[4] This property is consistent with the hypothesis that 5-HT2A receptor antagonism contributes to the therapeutic profile of atypical antipsychotics.[4] However, the effect on dopamine neuron activity can be complex; acute administration has been shown to increase the number of spontaneously active dopamine neurons in the substantia nigra pars compacta (SNC) and ventral tegmental area (VTA), while repeated administration led to a decrease.[11]

Interaction with the Glutamatergic System

MDL 100,907 has been shown to facilitate N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission in pyramidal neurons of the mPFC.[9] It produces a substantial, concentration-dependent increase in NMDA-induced responses without affecting AMPA receptor-mediated responses.[9] This potentiation of NMDA receptor function may contribute to its potential antipsychotic effects, particularly on the negative and cognitive symptoms of schizophrenia.[9] Furthermore, studies suggest that the antiparkinsonian effects of MDL 100,907 may be mediated by the regulation of striatal glutamate.[12]

Caption: MDL 100,907 blocks inhibitory 5-HT2A receptors, increasing DA and Glu release.

In Vivo Pharmacology and Behavioral Effects

Preclinical behavioral studies have characterized MDL 100,907 as a putative atypical antipsychotic agent.

-

Antipsychotic-like Activity: It potently inhibits head-twitch responses induced by 5-HTP in rats or 5-MeO-DMT in mice, a classic in vivo measure of 5-HT2A receptor antagonism.[3] It also reduces locomotor activity stimulated by MDMA and amphetamine.[3][13] Importantly, it does not antagonize apomorphine-induced stereotypes, suggesting a lack of extrapyramidal side effect liability.[3]

-

Antidepressant-like Effects: MDL 100,907 demonstrates antidepressant-like effects in rodent models and can produce a synergistic antidepressant-like effect when combined with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875).[14]

-

Neuroprotection: The compound has shown neuroprotective properties, protecting cultured dopaminergic neurons from MPP+-induced toxicity.[1]

Pharmacokinetics

MDL 100,907 is well absorbed after oral administration but undergoes significant first-pass metabolism to an active metabolite, MDL 105,725.[15] Despite this, MDL 100,907 demonstrates good blood-brain barrier permeability, being about four times more permeable than its metabolite.[15] In humans, it has a rapid absorption and an elimination half-life of 6 to 9 hours.[5] Positron Emission Tomography (PET) studies have confirmed that it readily enters the human brain and binds to 5-HT2A receptors in a dose-dependent and saturable manner.[5]

Clinical Research

Human studies using PET with radiolabeled MDL 100,907 ([11C]MDL 100,907) have been pivotal in understanding 5-HT2A receptor distribution and occupancy in both healthy individuals and patient populations.[5][16] These studies have shown that oral doses of MDL 100,907 can achieve high levels of 5-HT2A receptor occupancy (>90%) in the brain.[5][17] While clinical trials for schizophrenia did not lead to its market approval, the compound remains an invaluable tool for clinical research.[2][18]

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a method to determine the binding affinity of MDL 100,907 using [3H]MDL 100,907 in rat cortical homogenates, based on methodologies described in the literature.[6]

-

Tissue Preparation:

-

Male Wistar rat frontal cortices are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 15 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again.

-

The final pellet is resuspended in assay buffer to a final protein concentration of approximately 100-200 µ g/tube .

-

-

Saturation Binding Assay:

-

Aliquots of the membrane homogenate are incubated with increasing concentrations of [3H]MDL 100,907 (e.g., 0.05 - 5.0 nM).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled MDL 100,907 (e.g., 1 µM) or another 5-HT2A antagonist like ketanserin.

-

Incubation is carried out at 37°C for 15-30 minutes.

-

-

Data Collection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

Radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

The data (specific binding vs. radioligand concentration) are analyzed using non-linear regression to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).

-

Caption: Workflow for a [3H]MDL 100,907 radioligand binding assay.

Protocol 2: In Vivo Microdialysis for Dopamine Release in the mPFC

This protocol outlines a typical microdialysis experiment in rats to measure the effect of MDL 100,907 on dopamine efflux in the medial prefrontal cortex.[4]

-

Surgical Implantation:

-

Male Sprague-Dawley rats are anesthetized (e.g., with isoflurane (B1672236) or ketamine/xylazine).

-

A guide cannula is stereotaxically implanted, targeting the mPFC. The cannula is secured with dental cement.

-

Animals are allowed to recover for several days post-surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period (e.g., 1-2 hours), baseline dialysate samples are collected every 20 minutes.

-

-

Drug Administration and Sample Collection:

-

After establishing a stable baseline, MDL 100,907 (or vehicle) is administered systemically (e.g., subcutaneously or intraperitoneally).

-

Dialysate samples continue to be collected for at least 2-3 hours post-injection.

-

-

Neurochemical Analysis:

-

Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Results are typically expressed as a percentage change from the average baseline concentration.

-

Caption: Logical flow of an in vivo microdialysis experiment.

Conclusion

MDL 100,907 is a highly selective and potent 5-HT2A receptor antagonist that has proven to be an indispensable tool in neuroscience research. Its well-characterized pharmacology, including its high affinity for the 5-HT2A receptor and its modulatory effects on dopaminergic and glutamatergic systems, allows for precise investigation of this receptor's function. The detailed protocols and established findings associated with MDL 100,907 provide a solid foundation for researchers exploring the role of 5-HT2A receptors in health and disease, and for professionals involved in the development of novel therapeutics for neuropsychiatric disorders.

References

- 1. MDL 100907 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 2. Volinanserin - Wikipedia [en.wikipedia.org]

- 3. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Positron emission tomographic analysis of dose-dependent MDL 100,907 binding to 5-hydroxytryptamine-2A receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M100907, a selective 5-HT2A receptor antagonist and a potential antipsychotic drug, facilitates N-methyl-D-aspartate-receptor mediated neurotransmission in the rat medial prefrontal cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute and repeated administration of the selective 5-HT(2A) receptor antagonist M100907 significantly alters the activity of midbrain dopamine neurons: an in vivo electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The 5-HT2A Receptor Antagonist M100907 Produces Antiparkinsonian Effects and Decreases Striatal Glutamate [frontiersin.org]

- 13. Effects of the selective 5-HT2A receptor antagonist MDL 100,907 on MDMA-induced locomotor stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The selective 5-HT2A receptor antagonist M100907 enhances antidepressant-like behavioral effects of the SSRI fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Extended characterisation of the serotonin 2A (5-HT2A) receptor-selective PET radiotracer 11C-MDL100907 in humans: quantitative analysis, test-retest reproducibility, and vulnerability to endogenous 5-HT tone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High 5HT2A receptor occupancy in M100907-treated schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Rise and Stall of a Promising Research Tool: A Technical History of Volinanserin

For Immediate Release

An In-depth Technical Guide on the Core History and Development of Volinanserin as a Research Tool for Researchers, Scientists, and Drug Development Professionals.

Volinanserin, also known by its developmental code MDL 100,907, has carved a significant niche in neuroscience research as a highly potent and selective 5-HT2A receptor inverse agonist. Despite its ultimate failure to reach the market as a therapeutic for schizophrenia, depression, or insomnia, its journey from synthesis to clinical trials has provided invaluable insights into the role of the 5-HT2A receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of Volinanserin's history, its mechanism of action, detailed experimental protocols for its characterization, and a summary of its preclinical and clinical findings.

A Selective Tool for a Complex Target

Developed by scientists at Marion Merrell Dow, Volinanserin emerged from a research program aimed at creating a highly specific antagonist for the 5-HT2A receptor, a key player in the central nervous system. Its remarkable selectivity, with a more than 100-fold greater affinity for the 5-HT2A receptor over other serotonin (B10506) receptor subtypes and other neurotransmitter receptors, quickly established it as a gold-standard research tool.[1]

Volinanserin's primary mechanism of action is as an inverse agonist at the 5-HT2A receptor. This means it not only blocks the effects of the endogenous agonist, serotonin, but also reduces the receptor's basal, constitutive activity. This action modulates downstream signaling pathways primarily coupled through Gq/11 proteins, leading to the inhibition of phospholipase C (PLC) and subsequent reductions in inositol (B14025) phosphate (B84403) (IP) production and intracellular calcium mobilization.

From the Benchtop to the Clinic: A Timeline of Development

Volinanserin's development trajectory saw it progress from initial synthesis and preclinical characterization to extensive clinical trials. It was investigated as a potential antipsychotic, with the hypothesis that selective 5-HT2A receptor antagonism could offer therapeutic benefits without the extrapyramidal side effects associated with dopamine (B1211576) D2 receptor antagonists.[1] However, clinical trials in patients with schizophrenia ultimately failed to demonstrate sufficient efficacy compared to existing treatments like haloperidol, leading to the discontinuation of its development for this indication.[2]

The journey didn't end there. Volinanserin was also explored as a potential antidepressant and as a treatment for sleep maintenance insomnia.[3][4] While it showed some promise in improving sleep architecture, development for these indications was also eventually halted.[4]

Quantitative Profile of Volinanserin

The following tables summarize the key quantitative data that define Volinanserin's pharmacological profile.

Table 1: In Vitro Binding Affinities and Functional Potencies

| Parameter | Receptor/Assay | Species | Value |

| Ki | 5-HT2A | Human | 0.36 - 0.85 nM |

| Ki | 5-HT1C | Human | 88 nM |

| Ki | α1-adrenergic | Human | 128 nM |

| Ki | Sigma | Human | 87 nM |

| IC50 | 5-HT-stimulated inositol phosphate accumulation | Rat (transfected NIH 3T3 cells) | 3.3 - 5.1 nM |

Table 2: In Vivo Preclinical Data

| Parameter | Model | Species | Value (ED50) |

| Inhibition of d-amphetamine-stimulated locomotor activity | Locomotor Activity | Mouse | 0.3 mg/kg (i.p.) |

| Catalepsy Induction | Catalepsy Test | Rat | 10 - 50 mg/kg |

Table 3: Pharmacokinetic Parameters

| Parameter | Species | Route of Administration | Details |

| Metabolism | Rat, Dog | Oral | Extensive first-pass metabolism to an active metabolite (MDL 105,725) |

| Blood-Brain Barrier Permeability | Rat | i.v. and Oral | Permeability of Volinanserin is more than four times that of its active metabolite. |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the core experimental protocols used to characterize Volinanserin.

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Volinanserin for the 5-HT2A receptor.

Materials:

-

Radioligand: [3H]Ketanserin

-

Membrane Preparation: Homogenates from rat brain cortex or cells expressing human 5-HT2A receptors.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Non-specific Binding Control: Mianserin (B1677119) (10 µM)

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter

Procedure:

-

Prepare membrane homogenates and determine protein concentration.

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]Ketanserin, and varying concentrations of Volinanserin (or other competing ligands).

-

For non-specific binding determination, add mianserin instead of Volinanserin.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

Objective: To assess the functional antagonist/inverse agonist activity of Volinanserin by measuring its effect on 5-HT-stimulated IP production.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Labeling Agent: myo-[3H]inositol

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar buffer containing LiCl (to inhibit inositol monophosphatase).

-

Agonist: Serotonin (5-HT)

-

Lysis Buffer: Perchloric acid or similar acidic solution.

-

Ion-exchange Chromatography Columns: Dowex AG1-X8 resin.

Procedure:

-

Plate the cells in multi-well plates and allow them to adhere.

-

Label the cells by incubating them with myo-[3H]inositol in inositol-free medium for 24-48 hours.

-

Wash the cells to remove unincorporated [3H]inositol.

-

Pre-incubate the cells with varying concentrations of Volinanserin or vehicle in stimulation buffer containing LiCl.

-

Stimulate the cells with a fixed concentration of 5-HT (or vehicle for basal measurement) for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold lysis buffer.

-

Separate the total inositol phosphates from free [3H]inositol using ion-exchange chromatography.

-

Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Analyze the data to determine the IC50 of Volinanserin for inhibiting the 5-HT-stimulated IP accumulation.

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: To measure the ability of Volinanserin to block 5-HT-induced increases in intracellular calcium.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: HBSS or similar physiological buffer.

-

Agonist: Serotonin (5-HT)

-

Fluorescence Plate Reader: (e.g., FLIPR or FlexStation)

Procedure:

-

Plate cells in black-walled, clear-bottom 96-well plates.

-

Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Add varying concentrations of Volinanserin to the wells and incubate.

-

Inject a fixed concentration of 5-HT into the wells and immediately measure the change in fluorescence intensity over time.

-

The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

-

Analyze the data to determine the IC50 of Volinanserin for inhibiting the 5-HT-induced calcium response.

Visualizing the Science: Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: A flowchart illustrating the developmental timeline of Volinanserin.

Caption: The signaling pathway of the 5-HT2A receptor and the inhibitory effect of Volinanserin.

Caption: A workflow diagram outlining the key in vitro experiments for characterizing Volinanserin.

Conclusion

While Volinanserin did not achieve its therapeutic potential, its legacy as a highly selective and potent research tool is undeniable. The extensive preclinical and clinical research conducted with this compound has significantly advanced our understanding of the 5-HT2A receptor's role in health and disease. The detailed experimental protocols and quantitative data presented in this guide are intended to support the ongoing efforts of researchers utilizing Volinanserin to further unravel the complexities of the serotonergic system.

References

Potential Off-Target Effects of (S)-Volinanserin in Experimental Models: An In-depth Technical Guide

(S)-Volinanserin (also known as MDL 100,907) is a potent and highly selective antagonist of the serotonin (B10506) 2A receptor (5-HT2A).[1][2] Its high affinity for the 5-HT2A receptor has led to its widespread use in research to probe the function of this receptor system.[2] While initially investigated as a potential therapeutic for schizophrenia and insomnia, its development was discontinued.[3][4] This guide provides a detailed overview of the known and potential off-target effects of this compound observed in experimental models, offering insights for researchers in pharmacology and drug development.

Receptor Binding Profile and Selectivity

This compound exhibits sub-nanomolar affinity for the 5-HT2A receptor. However, like many centrally acting drugs, it can interact with other receptors, particularly at higher concentrations. These interactions are critical to understanding its full pharmacological profile and predicting potential side effects.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound for its primary target and key off-target receptors.

| Receptor/Target | Ki (nM) | Species | Experimental Method | Reference |

| Primary Target | ||||

| 5-HT2A | 0.36 - 0.85 | Rat | Radioligand Binding Assay | [1][5] |

| Off-Targets | ||||

| 5-HT2C | 88 | Not Specified | Radioligand Binding Assay | [1] |

| α1-Adrenergic | 128 | Not Specified | Radioligand Binding Assay | [1] |

| Sigma (σ) | 87 | Not Specified | Radioligand Binding Assay | [1] |

| Dopamine D2 | >100 (300-fold less than 5-HT2A) | Not Specified | Radioligand Binding Assay | [5] |

Note: A lower Ki value indicates a higher binding affinity. The selectivity of this compound for the 5-HT2A receptor is evident from the significantly higher Ki values for the off-target receptors.

Signaling Pathways and Experimental Workflows

To visualize the interactions of this compound and the experimental approaches used to characterize its effects, the following diagrams are provided.

Diagrams

Functional Off-Target Effects in Experimental Models

While binding assays indicate potential interactions, functional assays are necessary to determine the physiological consequences of these interactions.

Central Nervous System (CNS) Effects

-

This compound demonstrates a favorable CNS safety profile in preclinical models. [6] Studies in mice have shown a significant separation (over 500-fold) between the doses required for 5-HT2A antagonism and those causing effects related to α1-adrenergic or striatal D2 receptor antagonism.[6]

-

Lack of Extrapyramidal Side Effects: Unlike typical antipsychotics, this compound does not antagonize apomorphine-induced stereotypes in rats, suggesting a low potential for extrapyramidal side effects.[6]

-

Behavioral Models:

-

Head-Twitch Response (HTR): In mice, this compound effectively blocks the head-twitch response induced by 5-HT2A agonists like DOI and LSD, confirming its potent antagonist activity at this receptor.[7][8]

-

Intracranial Self-Stimulation (ICSS): In rats, this compound attenuates the depression of ICSS caused by the phenethylamine (B48288) psychedelic DOI.[7][8] However, it is less effective against the effects of the ergoline (B1233604) LSD and only partially effective against the tryptamine (B22526) psilocybin, suggesting that the behavioral disruptions caused by different classes of psychedelics may involve distinct receptor mechanisms beyond 5-HT2A.[7][8][9]

-

Cardiovascular System Effects

While specific cardiovascular safety pharmacology data for this compound is not extensively detailed in the provided search results, the off-target affinity for α1-adrenergic receptors raises the potential for cardiovascular effects. Antagonism of α1-adrenergic receptors can lead to hypotension.[10][11]

-

Analogous Compounds: Studies with other 5-HT2A antagonists that also possess α1-adrenergic blocking activity, such as ketanserin, have shown dose-dependent reductions in blood pressure in rats.[10] This effect is attributed to peripheral α-adrenolytic action.[10]

-

Potential for Bradycardia: Some 5-HT2A antagonists have been associated with bradycardia (a slower than normal heart rate) in animal models, an effect that may be mediated by central mechanisms or vagal nerve stimulation.[12]

It is crucial for researchers to consider these potential cardiovascular off-target effects, especially when using higher doses of this compound in experimental models.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

-

General Protocol:

-

Tissue Preparation: Homogenize brain tissue (e.g., rat cortex for 5-HT2A) or cells expressing the target receptor in an appropriate buffer.

-

Incubation: Incubate the membrane homogenates with a specific radioligand for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of this compound.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Accumulation Assay

-

Objective: To assess the functional antagonist activity of this compound at Gq-coupled receptors like 5-HT2A.

-

General Protocol:

-

Cell Culture: Use cells stably expressing the receptor of interest (e.g., NIH 3T3 cells with the rat 5-HT2A receptor).[6]

-

Labeling: Pre-label the cells with [3H]myo-inositol.

-

Treatment: Pre-incubate the cells with various concentrations of this compound, followed by stimulation with a 5-HT2A agonist (e.g., serotonin).

-

Extraction: Lyse the cells and isolate the inositol phosphates using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates.

-

Data Analysis: Determine the IC50 value for the inhibition of agonist-induced IP accumulation.

-

Head-Twitch Response (HTR) Assay in Mice

-

Objective: To evaluate the in vivo 5-HT2A antagonist activity of this compound.

-

General Protocol:

-

Animals: Use male mice (e.g., C57BL/6J).

-

Acclimation: Acclimate the animals to the testing environment.

-

Drug Administration: Administer this compound (e.g., 0.0001–0.1 mg/kg, intraperitoneally) at a specified time before administering a 5-HT2A agonist like DOI (e.g., 1.0 mg/kg) or LSD (e.g., 0.32 mg/kg).[7][8]

-

Observation: Observe the mice for a defined period (e.g., 30 minutes) and count the number of head twitches.

-

Data Analysis: Compare the frequency of head twitches in the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent antagonism.

-

Conclusion

This compound is a highly selective and potent 5-HT2A receptor antagonist. Its primary off-target interactions in experimental models occur at the 5-HT2C, α1-adrenergic, and sigma receptors, though with significantly lower affinity.[1] These off-target activities are generally observed at concentrations much higher than those required for 5-HT2A receptor blockade.[6] Nevertheless, researchers should remain cognizant of these potential off-target effects, particularly the potential for cardiovascular effects mediated by α1-adrenergic antagonism at higher dose ranges. The detailed experimental protocols and data presented in this guide are intended to aid in the design and interpretation of future studies involving this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Volinanserin - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Volinanserin - AdisInsight [adisinsight.springer.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cardiovascular effects in the rat of ketanserin, a novel 5-hydroxytryptamine receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of the in vivo and in vitro cardiovascular effects of four new analogues of ketanserin: implication of 5-HT2A and alpha1 adrenergic antagonism in their hypotensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vascular and cardiac effects of DV-7028, a selective, 5-HT2-receptor antagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-HT2A Receptor Antagonism in Animal Models of Psychosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The serotonin (B10506) 2A (5-HT2A) receptor is a key target in the development of atypical antipsychotics. Its antagonism is believed to contribute significantly to the therapeutic efficacy against both positive and negative symptoms of schizophrenia, with a more favorable side-effect profile compared to typical antipsychotics that primarily target dopamine (B1211576) D2 receptors. This technical guide provides an in-depth review of the role of 5-HT2A receptor antagonism in preclinical animal models of psychosis. It details the underlying signaling pathways, common experimental models and protocols, and summarizes key quantitative findings from behavioral and neurochemical studies.

Introduction: The Serotonin Hypothesis and the 5-HT2A Receptor

The dopamine hypothesis has long been the cornerstone of schizophrenia pathophysiology, suggesting that excessive dopaminergic function underlies psychosis.[1] However, the unique clinical profile of atypical antipsychotics like clozapine, which exhibit high affinity for 5-HT2A receptors, has broadened this view.[1] This led to the serotonin-dopamine hypothesis, which posits that an imbalance between these two neurotransmitter systems is crucial. The discovery that hallucinogens like LSD are 5-HT2A receptor agonists, capable of inducing psychosis-like symptoms, further implicates this receptor.[2][3] Consequently, 5-HT2A receptor antagonism has become a critical mechanism of action for many modern antipsychotic drugs, believed to modulate dopamine release in the striatum and cortex and contribute to efficacy against a wider range of symptoms with fewer extrapyramidal side effects.[4][5][6]

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 protein pathway.[2] Agonist binding initiates a cascade that is central to its physiological and pathophysiological effects. Blockade of this pathway is the principal mechanism by which 5-HT2A antagonists are thought to exert their antipsychotic effects.

Canonical Gαq Signaling Pathway

Upon activation by serotonin or an agonist, the 5-HT2A receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+). This cascade modulates neuronal excitability and neurotransmitter release.

Interaction with Other Pathways

Recent evidence suggests that 5-HT2A receptor signaling is more complex, involving additional pathways and "functional selectivity," where different ligands can stabilize distinct receptor conformations that lead to varied downstream effects. For instance, some hallucinogenic agonists have been shown to modulate the MEK-ERK1/2 and JAK2-STAT3 pathways.[2] Furthermore, in certain pathological states, such as those modeled by NMDA receptor hypofunction, 5-HT2A receptor dysregulation can lead to suppression of G protein-gated inwardly-rectifying K+ (GIRK) channels in cortical pyramidal neurons, contributing to a state of hyper-excitability.[7][8]

Animal Models of Psychosis

To evaluate the therapeutic potential of 5-HT2A antagonists, researchers utilize various animal models that mimic specific aspects of psychosis. These are broadly categorized as pharmacological, lesion-based, or genetic models.

| Model Category | Specific Model | Inducing Agent | Key Behavioral Phenotypes | Relevance to Psychosis |

| Pharmacological | NMDA Receptor Hypofunction | MK-801, Phencyclidine (PCP), Ketamine | Hyperlocomotion, stereotypy, deficits in prepulse inhibition (PPI), social withdrawal.[9][10] | Models positive, negative, and cognitive symptoms by disrupting glutamate (B1630785) signaling.[9] |

| Dopamine Hyperactivity | Amphetamine, Apomorphine | Hyperlocomotion, stereotyped behaviors (licking, chewing, sniffing).[9][11] | Models positive symptoms associated with a hyperdopaminergic state.[9] | |

| Serotonergic Activation | DOI (2,5-dimethoxy-4-iodoamphetamine) | Head-twitch response (HTR), a proxy for hallucinogenic potential.[7] | Models hallucinatory aspects by directly activating 5-HT2A/2C receptors. | |

| Lesion-Based | Neonatal Ventral Hippocampal Lesion (NVHL) | Ibotenic acid lesion in early development | Amphetamine-induced hyperactivity, deficits in PPI in adulthood.[9] | A neurodevelopmental model that produces psychosis-related behaviors in adult animals.[9] |

| Nigrostriatal Lesion | 6-hydroxydopamine (6-OHDA) | Augmented amphetamine-induced hyperactivity, disrupted PPI, augmented head twitches.[12] | Models Parkinson's Disease Psychosis (PDP).[12] |

Experimental Protocols and Workflow

The evaluation of a potential antipsychotic involves a standardized workflow, from inducing a psychosis-like state to assessing the therapeutic agent's ability to reverse the resulting behavioral deficits.

General Experimental Workflow

Key Experimental Protocols